molecular formula C15H16O2S B303362 2-(Tert-butylsulfanyl)-3-methylnaphthoquinone

2-(Tert-butylsulfanyl)-3-methylnaphthoquinone

Cat. No. B303362
M. Wt: 260.4 g/mol
InChI Key: ZWKJIPATARJRIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tert-butylsulfanyl)-3-methylnaphthoquinone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TBNQ and is a member of the naphthoquinone family. TBNQ has a unique structure that makes it suitable for a wide range of applications.

Scientific Research Applications

TBNQ has been extensively studied for its potential applications in various fields. In the field of organic electronics, TBNQ has been used as an electron-transporting material in organic light-emitting diodes (OLEDs). TBNQ has also been studied for its potential use as a photosensitizer in photodynamic therapy (PDT) for the treatment of cancer. In addition, TBNQ has been investigated for its antibacterial and antifungal properties.

Mechanism of Action

The mechanism of action of TBNQ is not fully understood. However, studies have shown that TBNQ can act as an electron acceptor and donate electrons to other molecules. This property makes TBNQ suitable for use as an electron-transporting material in OLEDs. In addition, TBNQ can generate reactive oxygen species (ROS) when exposed to light, which makes it a potential photosensitizer for PDT.
Biochemical and Physiological Effects
TBNQ has been shown to have low toxicity in cell culture studies. However, its effects on living organisms are not well understood. TBNQ has been shown to have antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

TBNQ has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. TBNQ has a unique structure that makes it suitable for a wide range of applications. However, TBNQ has some limitations. Its mechanism of action is not fully understood, and its effects on living organisms are not well studied.

Future Directions

There are several future directions for research on TBNQ. One potential area of research is the development of new OLEDs using TBNQ as an electron-transporting material. Another area of research is the development of new photosensitizers for PDT using TBNQ. In addition, further studies are needed to understand the mechanism of action of TBNQ and its effects on living organisms.

Synthesis Methods

The synthesis of TBNQ involves the reaction of 2-methyl-1,4-naphthoquinone with tert-butyl mercaptan in the presence of a suitable catalyst. The reaction takes place at a temperature of 80-100 °C, and the yield of TBNQ is around 70-80%. The purity of the compound can be increased by recrystallization from a suitable solvent.

properties

Product Name

2-(Tert-butylsulfanyl)-3-methylnaphthoquinone

Molecular Formula

C15H16O2S

Molecular Weight

260.4 g/mol

IUPAC Name

2-tert-butylsulfanyl-3-methylnaphthalene-1,4-dione

InChI

InChI=1S/C15H16O2S/c1-9-12(16)10-7-5-6-8-11(10)13(17)14(9)18-15(2,3)4/h5-8H,1-4H3

InChI Key

ZWKJIPATARJRIF-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)SC(C)(C)C

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)SC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.